molecular formula C13H16N2O2S B15340479 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione

5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione

Cat. No.: B15340479
M. Wt: 264.35 g/mol
InChI Key: CLOBJWNWVDZUQL-UHFFFAOYSA-N
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Description

5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-aminobenzyl group and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with a suitable thiazolidine-2,4-dione derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, acetic anhydride, various alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds .

Mechanism of Action

The mechanism of action of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is unique due to the combination of the 4-aminobenzyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8,14H2,1H3

InChI Key

CLOBJWNWVDZUQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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